メタンスルホン酸カリウム

概要

説明

Synthesis Analysis

The synthesis of methanesulfonic acid, a precursor to potassium methanesulfonate, can be achieved through the direct sulfonation of methane using sulfur trioxide (SO3) in the presence of initiators like potassium peroxydiphosphate. This process involves specific reaction conditions, including initiator concentration, temperature, methane pressure, and the initial concentration of SO3, to achieve high yields of methanesulfonic acid (Mukhopadhyay & Bell, 2003). Other methods involve the use of metal chlorides and hydrogen peroxide as initiators for the sulfonation process, offering alternative routes for methanesulfonic acid synthesis (Mukhopadhyay & Bell, 2003).

Molecular Structure Analysis

The molecular structure of potassium methanesulfonate has been elucidated through vibrational spectroscopy and crystallography. Studies have shown that potassium methanesulfonate crystallizes in complex structures with the potassium ion exhibiting varied coordination environments. The detailed analysis of its vibrational spectra further supports the distinct molecular structure of this compound (Parker et al., 2020).

Chemical Reactions and Properties

Potassium methanesulfonate participates in various chemical reactions, including the generation of o-quinodimethanes, highlighting its role as a precursor in synthetic organic chemistry. These reactions demonstrate the utility of potassium methanesulfonate in facilitating complex molecular transformations (Shirakawa & Sano, 2014).

Physical Properties Analysis

The physical properties of potassium methanesulfonate, including its solubility, crystalline structure, and vibrational spectra, have been comprehensively studied. These properties are crucial for its application in various chemical processes, providing insights into its behavior in different environments and under various conditions (Parker et al., 2020).

Chemical Properties Analysis

The chemical properties of potassium methanesulfonate, such as its reactivity in sulfonation reactions and its role in the generation of other chemical entities, underscore its importance in synthetic chemistry. The mechanisms of these reactions and the influence of various conditions on its reactivity have been subjects of detailed investigations (Mukhopadhyay & Bell, 2003), (Shirakawa & Sano, 2014).

科学的研究の応用

スルホン化反応

メタンスルホン酸カリウムは、スルホン化反応に使用されます . これらの反応には、二酸化硫黄の代替物としてメタ重亜硫酸カリウム/ナトリウムの使用が含まれます . 変換は、穏やかな条件下で二酸化硫黄が挿入されたラジカルプロセスを経ます .

遷移金属触媒

遷移金属触媒は、スルホニル含有化合物の合成反応に適用されます . メタンスルホン酸カリウムはこれらの反応において重要な役割を果たします .

光誘起変換

メタンスルホン酸カリウムは、可視光または紫外線照射下での光誘起変換に関与しています . これらの変換は、スルホニル含有化合物の合成プロセスの一部です .

ルテニウム触媒によるC-Hアリール化における助触媒

メタンスルホン酸カリウムは、ヘテロアリールベンゼンのルテニウム触媒によるC-Hアリール化における助触媒として使用できます . このプロセスは、さまざまな生物活性化合物の合成において重要です .

有機金属化合物の製造

メタンスルホン酸カリウムは、American ElementsがAE Organometallics™の商標名で製造する多数の有機金属化合物の1つです . 有機金属化合物は、薄膜堆積、工業化学、医薬品、LED製造など、さまざまな用途を持つ有用な試薬、触媒、前駆体材料です .

薄膜堆積

有機金属化合物として、メタンスルホン酸カリウムは薄膜堆積に使用されます . このプロセスは、半導体やその他の電子デバイスの製造において重要です .

作用機序

Target of Action

Potassium methanesulfonate, also known as methanesulfonic acid potassium salt, is a compound with antimicrobial properties . It is primarily used as a cocatalyst in ruthenium-catalyzed C-H arylation of heteroarylbenzenes . The primary targets of potassium methanesulfonate are the heteroarylbenzenes involved in the arylation process .

Mode of Action

The mode of action of potassium methanesulfonate involves its interaction with its targets, the heteroarylbenzenes. As a cocatalyst, it facilitates the arylation process . The methanesulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Biochemical Pathways

The biochemical pathways affected by potassium methanesulfonate are primarily related to the arylation of heteroarylbenzenes . High-affinity potassium transporters (HKTs) are crucial in facilitating potassium uptake by plants. Many types of HKTs confer salt tolerance to plants through regulating K+ and Na+ homeostasis under salinity stress .

Pharmacokinetics

It is known that due to its large molecular weight and its cationic properties at physiological ph, it passes through physiological membranes poorly and is mainly distributed within the extracellular space .

Result of Action

The result of potassium methanesulfonate’s action is the successful arylation of heteroarylbenzenes . This process is crucial in various chemical reactions and has significant implications in the field of organic chemistry .

Action Environment

The action environment of potassium methanesulfonate can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other ions can affect the activity of potassium methanesulfonate . .

Safety and Hazards

Potassium methanesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

特性

IUPAC Name |

potassium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.K/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIJIXWOZCRYEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

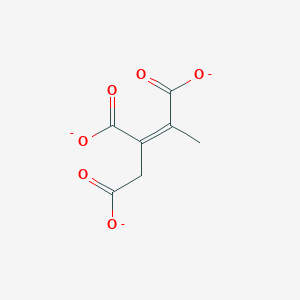

CS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-75-2 (Parent) | |

| Record name | Potassium mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8062365 | |

| Record name | Potassium methanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2386-56-3 | |

| Record name | Potassium mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium methanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99IB3EM17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of potassium methanesulfonate?

A1: Potassium methanesulfonate (K(CH3SO3)) crystallizes in the I4/m space group with 12 formula units in its primitive cell []. Unlike the lithium analogue which displays a distorted tetrahedral coordination, potassium methanesulfonate exhibits more complex coordination environments around the potassium ion, including six-, seven-, and ninefold coordination [].

Q2: How does potassium methanesulfonate impact muscle contraction?

A2: Research suggests that potassium methanesulfonate, due to its ionic strength, can influence the contractile force of skinned muscle fibers []. Specifically, higher ionic strength, potentially achieved through increased potassium methanesulfonate concentration, was found to decrease the maximal calcium-activated force (Fmax) in skinned fast-twitch skeletal muscle fibers from rabbits []. This effect is likely due to destabilization of the cross-bridge structure within the muscle fibers and increased electrostatic shielding of actomyosin interactions [].

Q3: What does vibrational spectroscopy reveal about the bonding in potassium methanesulfonate?

A3: Infrared spectroscopy provides insight into the bonding characteristics of potassium methanesulfonate []. Unlike lithium methanesulfonate which exhibits a splitting of the asymmetric S–O stretch mode (indicative of bonding interaction), potassium methanesulfonate does not show this splitting []. This lack of splitting in the potassium salt's spectrum suggests a predominantly ionic interaction between the potassium cation and the methanesulfonate anion [].

Q4: What are the applications of potassium methanesulfonate in analytical chemistry?

A4: Potassium methanesulfonate plays a crucial role in high-performance anion-exchange chromatography (HPAE) for analyzing oligosaccharides []. When paired with potassium hydroxide (KOH) in a dual electrolytic eluent generation system, potassium methanesulfonate enables efficient separation and analysis of oligosaccharides, offering a reliable alternative to conventional sodium acetate/sodium hydroxide eluents [].

Q5: How does potassium methanesulfonate behave in different solvent mixtures?

A5: Studies examining the ionic conductivity of potassium methanesulfonate in a binary solvent mixture of 20 mass % propylene carbonate + ethylene carbonate at 25 °C reveal its behavior as an electrolyte []. By fitting conductance data to the Fuoss conductance-concentration equation, researchers determined parameters such as limiting molar conductance, association constant, and cosphere diameter, shedding light on its properties in non-aqueous environments [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

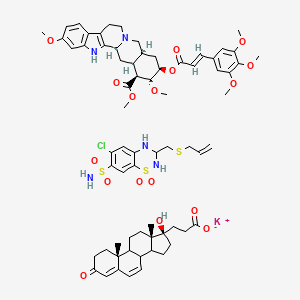

![(2R,3R,4R)-2,3,5-trihydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal](/img/structure/B1259998.png)

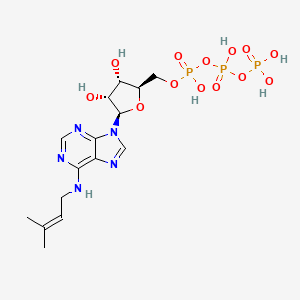

![5-O-(4'-[beta-D-glucopyranosyl]-trans-feruloyl)quinic acid](/img/structure/B1260005.png)

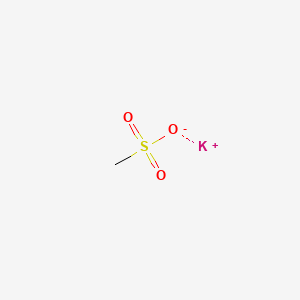

![2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260011.png)

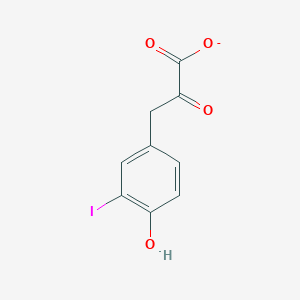

![sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)